3,6-Dichloropyridazin-4-ol dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYADUEIGDCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3,6 Dichloropyridazin 4 Ol Dihydrate
Strategic Approaches to 3,6-Dichloropyridazin-4-ol (B1294562) Synthesis
The construction of the 3,6-Dichloropyridazin-4-ol molecule can be achieved through several strategic pathways, each with its own set of reagents and conditions. These strategies focus on the precise introduction of chloro and hydroxyl functionalities onto the pyridazine (B1198779) ring.
Chlorination of Pyridazin-4-ol Derivatives
The direct chlorination of pyridazin-4-ol derivatives serves as a primary route to introduce the required chlorine atoms at the 3 and 6 positions. This process typically involves the use of potent chlorinating agents that can effectively replace hydrogen atoms or other functional groups on the pyridazine ring. For instance, reagents like phosphorus oxychloride (POCl₃) are commonly employed for such transformations. The reaction conditions, including temperature and the use of a sealed reactor, can be optimized to achieve high yields and purity of the chlorinated products nih.gov. While specific examples for the direct chlorination of a pyridazin-4-ol to yield the di-chloro-hydroxy derivative are not extensively detailed in the provided search results, the general principles of chlorinating hydroxy-heterocycles are well-established nih.gov.
Electrophilic Substitution Pathways for Introducing Halogen and Hydroxyl Functionalities
Electrophilic aromatic substitution (SEAr) reactions are fundamental in aromatic chemistry for the introduction of various functional groups. However, the pyridazine ring is an electron-deficient system, which generally makes it less reactive towards electrophilic attack compared to benzene wikipedia.org. The presence of the nitrogen atoms deactivates the ring, making direct electrophilic halogenation and hydroxylation challenging.
Despite these challenges, electrophilic substitution can be facilitated under specific conditions. For halogenation, strong Lewis acid catalysts are often required to activate the halogen molecule wikipedia.orgmasterorganicchemistry.com. The introduction of a hydroxyl group via electrophilic pathways is less common but can be achieved using strong oxidizing agents. Biological systems often utilize enzymatic pathways for such hydroxylations libretexts.org. For the synthesis of 3,6-Dichloropyridazin-4-ol, a stepwise approach involving initial chlorination followed by a subsequent hydroxylation, or vice-versa, through electrophilic substitution pathways could be envisioned, although direct, one-pot procedures are less documented.
Reactions with Isocyanates in Pyridazine Functionalization
The use of isocyanates in the functionalization of pyridazine rings offers a unique approach to constructing pyridazinone structures. N-isocyanates, generated from precursors like α-ketocarbazones, can undergo cascade reactions with amines to form pyridazinones nih.govnih.gov. Specifically, the reaction with secondary amines can lead to the formation of 5-amino pyridazinones through the in situ formation of enamines followed by cyclization nih.gov. This methodology highlights the versatility of isocyanate chemistry in building heterocyclic systems. While not a direct synthesis of 3,6-Dichloropyridazin-4-ol, this strategy could potentially be adapted by using appropriately substituted isocyanate precursors and pyridazine-based starting materials to introduce the desired functionalities. Further reactions of pyridazinone derivatives with isocyanates can also lead to the formation of phenylurea/thiourea derivatives nih.gov.
Precursor Synthesis and Intermediate Transformations
Synthesis of 3,6-Dichloropyridazine (B152260) from 3,6-Dihydroxypyridazine
A common and critical precursor for many substituted pyridazines is 3,6-dichloropyridazine. This intermediate is typically synthesized from 3,6-dihydroxypyridazine, also known as maleic hydrazide. The conversion is a chlorination reaction where the hydroxyl groups are replaced by chlorine atoms.
The most frequently employed reagent for this transformation is phosphorus oxychloride (POCl₃) google.comgoogle.com. The reaction is generally carried out by heating 3,6-dihydroxypyridazine in excess POCl₃. Various solvents, such as chloroform, can be used, and the reaction temperature is typically in the range of 50-80°C google.com. The reaction time can vary from a few hours to overnight. After the reaction is complete, the excess POCl₃ is removed, and the product is isolated and purified, often through crystallization or column chromatography. Yields for this reaction are generally high, often exceeding 80% google.com. Another chlorinating agent that can be used is phosphorus pentachloride (PCl₅) google.com.
| Reactant | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 72.35 |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 87.10 |
| 3,6-Dihydroxypyridazine | PCl₅ | - | 125 | 4 | - |
This table presents data from various synthetic methods for 3,6-dichloropyridazine.
Formation of Pyridazinone Acids from Corresponding Esters via Alkaline Hydrolysis
In the synthesis of pyridazinone derivatives, it is often necessary to convert an ester functional group to a carboxylic acid. This transformation is commonly achieved through alkaline hydrolysis, also known as saponification. The process involves treating the pyridazinone ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, which can be aqueous or non-aqueous arkat-usa.orgresearchgate.netsci-hub.se.
The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. This method is generally efficient and proceeds to completion sci-hub.se. The choice of solvent and reaction conditions can be tailored to the specific substrate to ensure complete hydrolysis without affecting other sensitive functional groups in the molecule. For instance, a mixture of dichloromethane and methanol has been used as a solvent for a mild and rapid hydrolysis of esters at room temperature sci-hub.se.
Advanced Synthetic Routes for Pyridazine Derivatives and Analogues
The development of novel and efficient synthetic strategies is crucial for accessing the chemical diversity of pyridazine derivatives. These methods often focus on constructing the core pyridazine ring or functionalizing it to create analogues with desired properties.
Mesoionic Cycloaddition Reactions in Pyrrolo[1,2-b]pyridazine Construction
A valuable method for the synthesis of fused heterocyclic systems such as pyrrolo[1,2-b]pyridazines involves the 1,3-dipolar cycloaddition of mesoionic compounds. nih.govresearchgate.net Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, also known as münchnones, can be generated in situ from 3(2H)-pyridazinone acids by treatment with acetic anhydride. nih.govbohrium.comdntb.gov.ua These mesoionic compounds act as 1,3-dipoles and react with acetylenic dipolarophiles, such as methyl or ethyl propiolate, to yield pyrrolo[1,2-b]pyridazine derivatives. nih.govbohrium.comdntb.gov.ua
The reaction proceeds through a [3+2] cycloaddition to form a tricyclic intermediate, which then eliminates carbon dioxide under the reaction conditions to afford the final pyrrolo[1,2-b]pyridazine product. nih.gov The regioselectivity of this cycloaddition has been confirmed through NMR spectroscopy and X-ray analysis. nih.govbohrium.comdntb.gov.ua This synthetic route has proven effective for producing a range of new pyrrolo[1,2-b]pyridazine derivatives with yields between 41–52%. nih.gov
Table 1: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Cycloaddition
| Dipolarophile | Product | Yield (%) |
|---|---|---|
| Methyl propiolate | 5-carbomethoxy-pyrrolo[1,2-b]pyridazine derivative | 41-52 |
| Ethyl propiolate | 5-carboethoxy-pyrrolo[1,2-b]pyridazine derivative | 41-52 |
| Diethyl acetylenedicarboxylate | Diethyl pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate derivative | Not specified |
| Diisopropyl acetylenedicarboxylate | Diisopropyl pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate derivative | Not specified |
Diaza-Wittig Reaction Approaches for Pyridazine Ring Formation
The Diaza-Wittig reaction is a powerful tool for the synthesis of pyridazine and phthalazine derivatives. rsc.org This reaction has been developed into an organophosphorus-catalyzed process, providing an efficient route to substituted pyridazines bearing electron-withdrawing groups. rsc.org The catalytic cycle involves the reduction of a phospholene oxide to the corresponding phospholene by a silane reagent. rsc.org This phospholene then reacts with a diazo derivative to form a phosphazine intermediate. rsc.org The phosphazine subsequently converts to an oxazaphosphetane intermediate, which then collapses to yield the desired pyridazine and regenerate the phospholene oxide catalyst. rsc.org
This methodology has been successfully applied to synthesize a variety of pyridazine derivatives in good to excellent yields, often without the need for purification. rsc.org The reaction conditions have been optimized, with toluene (B28343) at 100°C for 16 hours proving to be effective. rsc.org This approach represents a novel catalytic method for accessing heterocycles that are considered "privileged structures" in pharmaceutical research. rsc.org A convenient strategy starting from 1,3-diketones and utilizing a Diaza-Wittig reaction as a key step has also been developed to access versatile pyridazine derivatives. nih.gov
Table 2: Organophosphorus-Catalyzed Diaza-Wittig Reaction Conditions
| Catalyst Loading | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 10 mol % | Diphenylsilane | Toluene | 100 | 16 | Excellent |
| 10 mol % | Diphenylsilane | Toluene | 115 (sealed tube) | - | Lower |
| 10 mol % | Diphenylsilane | CH2Cl2 | Room Temperature | - | No product |
| 10 mol % | Diphenylsilane | CH3CN | 65 | - | Poor results |
N-Alkylation Strategies for Pyridazine Nitrogen Functionalization
N-alkylation is a fundamental strategy for functionalizing the nitrogen atoms within the pyridazine ring. wisdomlib.org This process involves the introduction of an alkyl group onto a nitrogen atom, which can significantly alter the biological and physical properties of the molecule. wisdomlib.orgtandfonline.com However, the N-alkylation of 6-membered heterocycles like pyridazinones can be challenging and often results in a mixture of N-alkylated and O-alkylated products due to their tautomeric or mesomeric nature. tandfonline.comtandfonline.com
Traditional N-methylation methods for 3(2H)-pyridazinones often employ reagents like methyl iodide or dimethyl sulphate in the presence of inorganic bases. tandfonline.comtandfonline.com A more efficient and clean alternative is the use of N,N-dimethylformamide dimethylacetal (DMFDMA). tandfonline.com This reagent allows for the N-methylation of diversely substituted 3(2H)-pyridazinones in high yields (89-98%) under neutral and mild conditions, typically by refluxing in dry DMF. tandfonline.com For pyridazinones bearing an amino group, the reaction with DMFDMA may initially form N,N-dimethylformamidino derivatives, which can then be converted to the desired N-methylated amino-pyridazinones. tandfonline.comtandfonline.com
Table 3: N-Methylation of 3(2H)-Pyridazinones using DMFDMA
| Substrate | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| Substituted 3(2H)-pyridazinones | DMFDMA | Dry DMF | Reflux, 1-2.5 h | 89-98 |
| 5-amino-3(2H)-pyridazinones | DMFDMA | Dry DMF | Reflux | 97 (formamidino) |
| N,N-dimethylformamidino derivative | Zinc chloride | Absolute ethanol (B145695) | Reflux, 24 h | 91 (final product) |
Combinatorial Chemistry for Generating Pyridazine-Based Chemical Libraries
Combinatorial chemistry is a powerful strategy for the rapid generation of large and diverse libraries of compounds for high-throughput screening in drug discovery. nih.gov This approach can be applied to the synthesis of pyridazine-based chemical libraries to explore a wide range of structural variations for biological activity. acs.orgliberty.edu The synthesis of these libraries often involves modular C-C, C-N, and C-O bond-forming reactions, which allow for the incorporation of various aliphatic, basic, aromatic, and heteroaromatic side chains. acs.org
The generation of combinatorial libraries can be performed through parallel synthesis, either in solution or on a solid support, or through methods like the "one-bead one-compound" (OBOC) technique using a split-pool synthesis strategy. nih.gov These approaches enable the creation of thousands to millions of distinct pyridazine derivatives. nih.gov The resulting libraries can then be screened against biological targets to identify hit compounds, which can be further optimized in the drug development process. nih.gov
Table 4: Conceptual Framework for a Pyridazine Combinatorial Library
| Core Scaffold | Building Block Set A (R1) | Building Block Set B (R2) | Building Block Set C (R3) | Resulting Library |
|---|---|---|---|---|
| Pyridazine Ring | Aliphatic amines | Aromatic aldehydes | Heterocyclic carboxylic acids | Diverse library of substituted pyridazines |
| Fused Pyridazine | Alkyl halides | Aryl boronic acids | Various acyl chlorides | Library of functionalized fused pyridazines |
Structural Elucidation and Spectroscopic Characterization of 3,6 Dichloropyridazin 4 Ol Dihydrate
Advanced Spectroscopic Characterization Techniques
The structural elucidation of 3,6-Dichloropyridazin-4-ol (B1294562) dihydrate would rely on a combination of spectroscopic methods to provide a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁴N, ¹⁵N).
Proton (¹H) NMR for Confirmation of Hydrogens and Coupling Patterns
A ¹H NMR spectrum of 3,6-Dichloropyridazin-4-ol dihydrate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridazine (B1198779) ring possesses a single aromatic proton, which would appear as a singlet in the aromatic region of the spectrum. The hydroxyl proton of the -OH group would also produce a signal, the chemical shift of which would be sensitive to solvent, concentration, and temperature. Importantly, the two water molecules of hydration would give rise to a prominent signal, which could potentially exchange with the hydroxyl proton. The integration of these signals would provide a ratio of the number of protons of each type, confirming the molecular composition.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 8.0 | Singlet | 1H |
| Hydroxyl OH | Variable | Singlet (broad) | 1H |
| Water H₂O | Variable | Singlet (broad) | 4H |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals would be expected for the four carbon atoms of the pyridazine ring. The chemical shifts of these carbons would be influenced by the presence of the electronegative chlorine atoms and the hydroxyl group. The carbon atom attached to the hydroxyl group would be expected to resonate at a significantly different chemical shift compared to the others.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Cl | 140 - 160 |
| C-Cl | 140 - 160 |
| C-OH | 150 - 170 |
| C-H | 120 - 140 |
Nitrogen (¹⁴N, ¹⁵N) NMR for Heteroatom Environment
Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals, would be instrumental in probing the electronic environment of the two nitrogen atoms in the pyridazine ring. The chemical shifts of these nitrogen atoms would provide insights into their hybridization and involvement in the aromatic system. The presence of adjacent chlorine atoms would also influence their chemical shifts.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl group and the water molecules. The C=C and C=N stretching vibrations of the pyridazine ring would likely appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol and Water) | 3200 - 3600 | Strong, Broad |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-O (Alcohol) | 1000 - 1200 | Medium |
| C-Cl | 600 - 800 | Medium to Strong |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the anhydrous molecule, as the water of hydration is typically lost during the ionization process. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of small molecules such as CO, N₂, and HCl, providing further structural information.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Predicted m/z | Significance |
| [M-2H₂O]⁺ | 164 | Molecular ion of the anhydrous compound |
| [M-2H₂O-CO]⁺ | 136 | Loss of carbon monoxide |
| [M-2H₂O-Cl]⁺ | 129 | Loss of a chlorine atom |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique for determining the empirical formula of a compound. For this compound, this analysis would provide the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen. The theoretical values, calculated from its molecular formula (C₄H₄Cl₂N₂O₃), would be compared against experimentally obtained data to confirm the stoichiometric composition and the presence of two water molecules of hydration.
Table 1: Theoretical Elemental Composition of this compound (C₄H₄Cl₂N₂O₃)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 24.14 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.03 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 35.63 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.08 |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.12 |
| Total | 199.00 | 100.00 |
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic techniques are indispensable for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. This technique would reveal the absolute configuration and conformation of the 3,6-dichloropyridazin-4-ol molecule within the crystal lattice. It would provide accurate measurements of bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecule's geometry.
X-ray Powder Diffraction for Crystalline Phase Identification and Polymeric Structures
X-ray powder diffraction (XRPD) is a powerful tool for identifying the crystalline phase of a material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, XRPD would be used to confirm the presence of a single crystalline phase and to identify any potential polymorphic forms. It can also provide insights into the packing of molecules and the presence of any polymeric or extended structures in the solid state.
Analysis of Interatomic Distances, Bond Lengths, and Dihedral Angles in the Dihydrate Form
A detailed analysis of the geometric parameters obtained from single-crystal X-ray diffraction is crucial for understanding the molecule's structure. This would involve a comprehensive examination of all interatomic distances, with a particular focus on the bond lengths within the pyridazine ring and the bonds to the chlorine and hydroxyl substituents. Dihedral angles would describe the planarity of the ring and the orientation of the substituents relative to the ring.
Investigation of Hydrogen Bonding Networks in Dihydrate Systems
The presence of a hydroxyl group and two water molecules of hydration strongly suggests the formation of an extensive hydrogen-bonding network in the crystal structure of this compound. A thorough investigation of this network would identify all hydrogen bond donors and acceptors, and characterize the geometry of these interactions (e.g., O-H···O, O-H···N distances and angles). This analysis would be critical for understanding the forces that stabilize the crystal packing.
Tautomerism and Isomerism Studies in Dihalogenated Pyridazinols
Pyridazinol systems can exhibit tautomerism, where the hydroxyl proton can potentially migrate to one of the ring nitrogen atoms, leading to keto-enol or lactam-lactim tautomeric forms. For 3,6-dichloropyridazin-4-ol, the equilibrium between the -ol form (aromatic) and its potential keto tautomers would be a key area of investigation. Spectroscopic and crystallographic data would be essential to determine the predominant tautomeric form in the solid state and in solution.
Reactivity Mechanisms and Chemical Transformations of 3,6 Dichloropyridazin 4 Ol Dihydrate
Nucleophilic Substitution Reactions of Chlorine Atoms
The primary mode of reaction for 3,6-dichloropyridazin-4-ol (B1294562) involves the nucleophilic displacement of its chlorine atoms at the C3 and C6 positions. These positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms. The specific site of substitution and the reaction rate are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Nitrogen nucleophiles readily react with dichloropyridazine frameworks, leading to the formation of a diverse range of amino- and hydrazino-substituted derivatives. In analogous reactions with 3,6-dichloropyridazine (B152260), ammonium (B1175870) hydroxide (B78521) has been used to introduce an amino group, forming 3-amino-6-chloropyridazine. researchgate.net Similarly, acid hydrazides react to yield triazolopyridazine derivatives through a substitution and subsequent cyclization process. researchgate.netsemanticscholar.org These reactions typically proceed by heating the reactants in a suitable solvent like ethanol (B145695) or butanol. researchgate.netsemanticscholar.org
Table 1: Examples of Nucleophilic Substitution on an Analogous 3,6-Dichloropyridazine Scaffold with Nitrogen Nucleophiles Note: The following reactions were performed on 3,6-dichloropyridazine, not 3,6-dichloropyridazin-4-ol dihydrate. The reactivity of the target compound may vary.
| Nucleophile | Reagent(s) / Conditions | Product Type | Source |
| Ammonium Hydroxide | Aqueous solution | 3-Amino-6-chloropyridazine | researchgate.net |
| Benzoylhydrazine | Absolute ethanol, reflux, 7h | Triazolopyridazine derivative | researchgate.net |
| p-Chlorobenzoylhydrazine | Absolute ethanol, reflux, 7h | Triazolopyridazine derivative | researchgate.net |
| 4-Aminobenzoylhydrazine | n-Butanol, reflux, 8h | Triazolopyridazine derivative | semanticscholar.org |
| 2-Aminophenol | DMF, reflux, 7h | 3-(2-Hydroxyphenylamino)-6-chloropyridazine derivative | semanticscholar.org |
Sulfur-based nucleophiles, known for their high nucleophilicity (thiophilicity), effectively displace the chlorine atoms on the pyridazine (B1198779) ring. For instance, the reaction of 3,6-dichloropyridazine with thiosemicarbazide (B42300) in refluxing ethanol leads to the formation of s-triazolo[3,4-b] semanticscholar.orgwuxiapptec.comjofamericanscience.orgthiadiazine derivatives, indicating a complex reaction involving substitution and cyclization. researchgate.net Studies on other dichloropyridazinone systems, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, show that thiols like 2-mercaptopyrimidine (B73435) can selectively displace one of the chlorine atoms, with the regioselectivity being highly dependent on the solvent used. researchgate.net
Table 2: Examples of Nucleophilic Substitution on Analogous Dichloropyridazine Scaffolds with Sulfur Nucleophiles Note: The substrates in these examples are related to, but not identical to, this compound.
| Substrate | Nucleophile | Reagent(s) / Conditions | Product Type | Source |
| 3,6-Dichloropyridazine | Thiosemicarbazide hydrochloride | Absolute ethanol, reflux, 7h | Fused heterocyclic system | researchgate.net |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | 2-Mercaptopyrimidine | Toluene (B28343), 0.2h | 4-substituted pyridazinone | researchgate.net |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | 2-Mercaptopyrimidine | N,N-dimethylformamide, 0.5h | 5-substituted pyridazinone | researchgate.net |
Oxygen-based nucleophiles, such as substituted phenols, can replace the chloro substituents to form aryloxy-pyridazinones. Research on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrates that reactions with various phenols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yield phenoxy-substituted products in high yields. clockss.org The specific chlorine atom that is replaced depends on the other substituents on the pyridazinone ring. clockss.org
Table 3: Examples of Nucleophilic Substitution on an Analogous Dichloropyridazinone Scaffold with Phenols Note: The following reactions were performed on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. The reactivity of this compound may differ.
The two chlorine atoms in 3,6-dichloropyridazin-4-ol are not chemically equivalent, leading to questions of regioselectivity in monosubstitution reactions. The hydroxyl group at C4 (or the carbonyl in the tautomeric pyridazinone form) exerts a significant electronic influence on the ring. In related heterocyclic systems like 2,4-dichloropyrimidines, the site of nucleophilic attack is highly sensitive to the electronic properties of other ring substituents. wuxiapptec.com An electron-donating group can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, changing the most electrophilic site on the ring. wuxiapptec.com
For 3,6-dichloropyridazin-4-ol, the electron-donating hydroxyl group is expected to increase the electron density at the adjacent C3 position, potentially making the C6 position the more favorable site for nucleophilic attack. Conversely, in the pyridazin-4-one tautomer, the electron-withdrawing carbonyl group would influence the C3 and C6 positions differently. Studies on 4,5-dichloro-2-cyanopyridazin-3(2H)-one have shown that regioselectivity can be dramatically switched by changing the solvent polarity, which alters the interaction between the solvent, nucleophile, and substrate. researchgate.net For instance, reactions with 2-mercaptopyrimidine yielded the 4-substituted product in nonpolar toluene but the 5-substituted product in polar DMF. researchgate.net A similar solvent-dependent regioselectivity could be anticipated for 3,6-dichloropyridazin-4-ol.
Transformations of the Hydroxyl Group
The hydroxyl group at the C4 position offers another site for chemical modification, although it is intrinsically linked to the pyridazinone tautomer.
Reduction Methodologies for Hydroxyl Group Modification
The modification of the hydroxyl group at the C4 position of 3,6-Dichloropyridazin-4-ol, particularly its reduction or deoxygenation, is a challenging yet crucial transformation for accessing different classes of pyridazine derivatives. While direct reduction methods for this specific compound are not extensively documented, analogous transformations on related heterocyclic systems, such as hydroxypyridines, provide insight into potential synthetic strategies.
Catalytic hydrogenation is a primary method for the reduction of hydroxyl groups on aromatic rings, though it often requires harsh conditions and can be complicated by the presence of other reducible functional groups. For instance, the reduction of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine (B146073) has been historically difficult, with early attempts failing to achieve hydrogenation, while later methods required specific catalysts and conditions to successfully reduce the pyridine (B92270) ring without removing the hydroxyl group google.com. Applying this to 3,6-Dichloropyridazin-4-ol, a key challenge would be the chemoselective reduction of the C-OH bond without affecting the C-Cl bonds, which are susceptible to hydrogenolysis.
Alternative strategies involve converting the hydroxyl group into a better leaving group, followed by reductive removal. Common methods include:
Conversion to a Halide: The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro substituent can then be removed via catalytic hydrogenation.
Tosylates/Mesitylates: Conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by reduction with agents like zinc dust in acetic acid or catalytic hydrogenation.
Thiocarbonyl Derivatives (Barton-McCombie Deoxygenation): This method involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate or thiocarbamate, which is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a silane) to achieve deoxygenation.
Electrophilic and Metal-Catalyzed Reactions on the Pyridazine Ring
The electron-deficient character of the pyridazine ring generally makes it resistant to classical electrophilic aromatic substitution. However, the presence of substituents and the use of modern catalytic methods enable a range of functionalizations at the ring's carbon atoms.
Halogenation Reactions at Unsubstituted Positions
Direct electrophilic halogenation of the unsubstituted C5 position in 3,6-Dichloropyridazin-4-ol is expected to be difficult due to the deactivating effect of the two nitrogen atoms and the two chlorine atoms. However, the C4-hydroxyl group, particularly in its tautomeric pyridazinone form (3,6-dichloro-1H-pyridazin-4-one), can act as an activating group, potentially enabling substitution at the adjacent C5 position under forcing conditions. There are no specific reports on the halogenation of this compound, but reactions on related activated pyridazinone systems suggest feasibility. The reaction would likely require a potent electrophilic halogenating agent, possibly in the presence of a Lewis or Brønsted acid, to overcome the low nucleophilicity of the ring.
Metalation and Alkylation Procedures for Carbon-Carbon Bond Formation
Formation of new carbon-carbon bonds on the pyridazine ring can be effectively achieved through metalation followed by reaction with an electrophile, or through direct alkylation methodologies.
Metalation: Directed ortho-metalation (DoM) is a powerful strategy. While the C4-hydroxyl group could potentially direct metalation to the C5 position, its acidity can interfere with common organolithium bases. The use of modern hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or related magnesium and zinc bases (TMP-bases) can overcome this. For instance, the metalation of pyridazine itself can be directed to the C3 (ortho) or C4 (meta) position by employing monodentate or bidentate Lewis acids, respectively, which coordinate to the ring nitrogens and modify the acidity of the ring protons researchgate.netnih.gov. In the case of 3,6-Dichloropyridazin-4-ol, direct deprotonation at C5 using a TMP-base is a plausible route to a C5-organometallic intermediate, which can then be trapped with an alkyl halide to introduce an alkyl group.
Direct Alkylation: Homolytic alkylation offers an alternative, metal-free approach. The Minisci reaction, which involves the generation of nucleophilic alkyl radicals, is particularly effective for functionalizing electron-deficient heterocycles. Studies on the closely related 3,6-dichloropyridazine have shown that alkyl radicals, generated via silver-catalyzed oxidative decarboxylation of carboxylic acids, readily attack the protonated pyridazine ring at the unsubstituted C4 and C5 positions tandfonline.com. For 3,6-Dichloropyridazin-4-ol, the C4 position is already substituted, meaning this reaction would be expected to proceed selectively at the C5 position.
| Methodology | Reagents | Target Position on 3,6-Dichloropyridazin-4-ol | Key Considerations |
|---|---|---|---|
| Directed Metalation-Alkylation | 1) TMP-base (e.g., TMPMgCl·LiCl) 2) Alkyl halide (R-X) | C5 | Requires hindered, non-nucleophilic base to avoid reaction with C-Cl bonds and deprotonate C5. |
| Homolytic Alkylation (Minisci-type) | R-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C5 | Reaction proceeds on the protonated heterocycle; C4 position is blocked, leading to high C5 selectivity. tandfonline.com |
Arylation Reactions Catalyzed by Lewis Acids
The Friedel-Crafts reaction, a classic Lewis acid-catalyzed electrophilic substitution, can be applied to pyridazine systems. Research has demonstrated that 3,6-dichloropyridazine can undergo arylation with activated aromatic compounds like N,N-dimethylaniline in the presence of a Lewis acid such as phosphorus oxychloride acs.org. This type of reaction proceeds via an electrophilic attack on the electron-rich aromatic partner. For 3,6-Dichloropyridazin-4-ol, the hydroxyl group would likely influence the reaction's course. It could coordinate with the Lewis acid, potentially altering the reactivity and regioselectivity. Alternatively, in its pyridazinone tautomer, the ring is more activated, which could facilitate C-H arylation at the C5 position using modern transition-metal-catalyzed methods that are often promoted by Lewis acids nih.govwikipedia.orgchemeurope.com.
Palladium Cross-Coupling Reactions (PCCR) on Halogenated Sites
The two chlorine atoms at the C3 and C6 positions of 3,6-Dichloropyridazin-4-ol are prime sites for palladium-catalyzed cross-coupling reactions (PCCRs), such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are among the most powerful tools for constructing C-C bonds on the pyridazine scaffold sigmaaldrich.comlibretexts.org.
A critical aspect of PCCR on dihalogenated pyridazines is site-selectivity . The relative reactivity of the C3 and C6 positions is determined by a combination of electronic and steric factors. Generally, the C-Cl bond alpha to a nitrogen atom (C3) is more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst. However, this intrinsic reactivity can be overridden by other factors rsc.org.
Electronic Effects: The C4-hydroxyl group is an electron-donating group (by resonance) which can increase the electron density at the adjacent C3 position, potentially making it slightly less reactive towards oxidative addition compared to the C6 position.
Steric Effects: The C4-hydroxyl group introduces steric hindrance near the C3 position, which could favor coupling at the more accessible C6 position.
Ligand Control: The choice of phosphine (B1218219) ligand on the palladium catalyst can dramatically influence site-selectivity. Bulky, electron-rich monodentate ligands (e.g., Q-Phos) can favor reaction at a sterically hindered or less electronically favored site, while bidentate ligands (e.g., dppf) may favor the electronically preferred site figshare.comacs.org. Studies on 3,5-dichloropyridazines have shown that the coupling site can be switched from C3 to C5 simply by changing the ligand acs.org. A similar ligand-dependent selectivity can be anticipated for 3,6-disubstituted systems rsc.orgnih.govnih.gov.
By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective mono-arylation or mono-alkylation at either the C3 or C6 position, leaving the second chlorine atom available for subsequent transformations. This modular approach allows for the synthesis of a diverse range of unsymmetrically substituted pyridazines researchgate.net.
| Factor | Influence on C3 vs. C6 Reactivity | Example/Rationale |
|---|---|---|
| Intrinsic Electronics | Favors C3 (alpha to N) | C-Cl bond alpha to nitrogen is generally more electrophilic and has a lower bond dissociation energy. acs.org |
| C4-OH Group (Electronics) | May slightly disfavor C3 | Electron-donating character of -OH can reduce the electrophilicity of the C3 position. |
| C4-OH Group (Sterics) | Disfavors C3 | Increased steric bulk near the C3 position hinders the approach of the bulky palladium catalyst. |
| Palladium Ligand | Can override other factors to select for either C3 or C6 | Bulky monodentate ligands can favor the less reactive site, while bidentate ligands often favor the more intrinsically reactive site. figshare.comacs.org |
Cycloaddition and Ring-Closure Chemistry Involving Pyridazine Moieties
The pyridazine ring, being electron-deficient, is an excellent participant in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it functions as the diene component reacting with an electron-rich dienophile quora.com. This reactivity provides a powerful pathway to construct fused ring systems.
Intermolecular Cycloadditions: 3,6-Dichloropyridazin-4-ol can react with electron-rich alkenes (e.g., enamines, vinyl ethers) or alkynes. The initial [4+2] cycloaddition would form a bicyclic adduct, which typically undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to generate a new six-membered ring. The substituents on the original pyridazine ring and the dienophile become part of the final aromatic or partially saturated product organic-chemistry.orgacs.orgacs.orgacsgcipr.org.
Intramolecular Cycloadditions: A particularly elegant strategy involves tethering a dienophile (an alkene or alkyne) to the pyridazine ring via one of its substituents. A subsequent intramolecular [4+2] cycloaddition (IMDA) can then occur, often with high efficiency due to favorable entropic factors mdpi.com. For example, if the hydroxyl group at C4 were converted into an ether with an acetylenic side chain, thermal induction could trigger an IMDA reaction. The pyridazine ring would act as the diene and the alkyne as the dienophile, leading to the formation of a fused system after the extrusion of N₂ researchgate.net. This approach is highly valuable for building complex polycyclic frameworks amanote.com.
Ring-Closure Reactions: Functionalized pyridazinones are excellent precursors for building fused heterocyclic systems through intramolecular nucleophilic substitution or condensation reactions. For instance, if the C5 position of 3,6-Dichloropyridazin-4-ol were functionalized with a side chain containing a nucleophile (e.g., an amino or hydroxyl group), this nucleophile could displace one of the adjacent chloro-substituents (at C6 or C4, depending on the tautomeric form) to form a new five- or six-membered ring fused to the pyridazine core sciforum.netresearchgate.net. The regiochemistry of such cyclizations is often dependent on the length and nature of the linking chain sciforum.net.
Mechanistic Investigations of Reaction Pathways and Selectivity Control
The control of selectivity in the functionalization of this compound is a critical aspect of its synthetic utility. The two chlorine atoms at the C3 and C6 positions are not electronically equivalent due to the influence of the adjacent nitrogen atoms and the hydroxyl group at C4. This inherent asymmetry is the primary determinant of regioselectivity in its reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The mechanism of SNAr reactions on this compound typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring.
The regioselectivity of this attack is influenced by the electronic effects of the substituents. The nitrogen atoms in the pyridazine ring are electron-withdrawing, creating partial positive charges on the adjacent carbon atoms. The hydroxyl group at the 4-position can exist in tautomeric equilibrium with its keto form, 3,6-dichloro-1H-pyridazin-4-one. The predominant tautomer under specific reaction conditions significantly impacts the electron distribution within the ring and, consequently, the preferred site of nucleophilic attack.
Computational studies on related dichloroheterocycles, such as dichloropyrimidines, have shown that the site of nucleophilic attack can be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The carbon atom with the larger LUMO coefficient is generally more susceptible to nucleophilic attack. For 3,6-Dichloropyridazin-4-ol, the relative magnitudes of the LUMO coefficients at C3 and C6 would determine the initial site of substitution. The electron-donating or -withdrawing nature of the nucleophile, the solvent polarity, and the reaction temperature can also influence the reaction pathway and the resulting product distribution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer a versatile method for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps.
In the context of this compound, the selectivity of cross-coupling reactions is highly dependent on the catalyst system and reaction conditions. The choice of phosphine ligand, in particular, can play a crucial role in controlling which chlorine atom undergoes oxidative addition to the palladium(0) center first. Steric hindrance around the C-Cl bonds and the electronic properties of the pyridazine ring, as modulated by the 4-hydroxyl group, are key factors.
For instance, in related dichloroheteroarenes, ligand-controlled selectivity has been demonstrated to enable the selective functionalization of one C-Cl bond over another. Bulky electron-rich phosphine ligands often favor oxidative addition at the less sterically hindered position. Conversely, specific ligand-substrate interactions could potentially direct the catalyst to the more sterically hindered position.
Influence of the Hydroxyl Group and Dihydrate Form
The hydroxyl group at the 4-position is not merely a passive substituent. It can be deprotonated under basic conditions to form a phenoxide-like species, which is a strong electron-donating group. This would significantly alter the electron density of the pyridazine ring and could direct incoming electrophiles or influence the regioselectivity of nucleophilic attack. Furthermore, the hydroxyl group can act as a directing group in certain metal-catalyzed reactions by coordinating to the metal center and delivering the catalyst to a specific position.
The "dihydrate" designation indicates the presence of two water molecules per molecule of the compound in its crystalline form. While these water molecules may not directly participate in the reaction mechanism in solution, they can influence the solubility of the compound and potentially play a role in proton transfer steps, especially in reactions sensitive to protic sources.
Detailed research findings on the specific reaction pathways and selectivity control for this compound are limited in publicly available literature. However, by drawing parallels with the well-studied reactivity of related dichloropyridazines and other dichloroheterocycles, a general understanding of the operative mechanisms can be inferred. Further experimental and computational studies are necessary to fully elucidate the nuanced reactivity of this specific compound.
Computational Chemistry and Theoretical Modeling of 3,6 Dichloropyridazin 4 Ol Dihydrate
Density Functional Theory (DFT) Applications in Structural Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecules. For compounds like 3,6-Dichloropyridazin-4-ol (B1294562) dihydrate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its behavior in different phases.
Gas-Phase Structural Optimizations and Conformation Analysis
In the gas phase, the intrinsic properties of an isolated molecule of 3,6-Dichloropyridazin-4-ol can be examined without the influence of intermolecular forces. DFT calculations allow for the optimization of the molecular geometry to its lowest energy state. This process involves determining bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule. For similar pyridazine (B1198779) derivatives, DFT has been successfully used to obtain optimized geometries. These calculations would reveal the preferred tautomeric form (enol vs. keto) and the orientation of the hydroxyl group relative to the pyridazine ring.
Table 1: Predicted Gas-Phase Structural Parameters for 3,6-Dichloropyridazin-4-ol (Exemplary Data)
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C=O Bond Length | 1.22 Å |
| N-N Bond Length | 1.34 Å |
| C-O-H Bond Angle | 109.5° |
Solution-Phase Conformation and Intermolecular Interactions
The presence of a solvent can significantly influence the conformation and properties of a molecule. Solution-phase DFT calculations, often incorporating a polarizable continuum model (PCM), can simulate the effect of a solvent environment on 3,6-Dichloropyridazin-4-ol. These models would likely show that polar solvents stabilize the more polar tautomer of the molecule. Furthermore, these simulations can provide insights into the hydrogen bonding interactions between the solute and solvent molecules, which are crucial for understanding its solubility and reactivity in solution.
Solid-State Packing Structure Simulations and Crystal Lattice Energies
In its dihydrate form, 3,6-Dichloropyridazin-4-ol exists in a crystalline solid state. Solid-state DFT simulations can predict the crystal packing arrangement and calculate the lattice energy. These calculations are vital for understanding the stability of the crystal structure and the nature of the intermolecular interactions, such as hydrogen bonding between the pyridazinol molecules and the water molecules of hydration, as well as potential halogen bonding involving the chlorine atoms. The analysis of the crystal structure of related compounds like 4,5-dichloropyridazin-3-(2H)-one reveals the importance of hydrogen bonding in the solid state.
Molecular Dynamics Simulations for Conformational Stability and Water Interactions in Dihydrates
Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system over time. For 3,6-Dichloropyridazin-4-ol dihydrate, MD simulations can be employed to study the conformational stability of the molecule and the intricate network of interactions with the two water molecules. By simulating the system at a given temperature and pressure, one can observe the fluctuations in bond lengths and angles, the rotation around single bonds, and the formation and breaking of hydrogen bonds. This would be particularly insightful for understanding the role of the water molecules in stabilizing the crystal structure and the dynamics of their interaction with the pyridazinol ring.
Table 2: Key Observables from Molecular Dynamics Simulations of this compound (Exemplary Data)
| Observable | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures, indicating conformational stability. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a central point, revealing the structure of water around the solute. |
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods can predict the reactivity of 3,6-Dichloropyridazin-4-ol by identifying the most likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, for instance, can visualize the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions. This information is invaluable for predicting how the molecule will interact with other reagents. Furthermore, computational modeling can be used to explore potential reaction mechanisms, calculate activation energies, and predict reaction products, thereby guiding synthetic efforts.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of 3,6-Dichloropyridazin-4-ol are governed by its electronic structure. Molecular Orbital (MO) theory, often in conjunction with DFT, provides a detailed description of the molecule's orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. This analysis provides a deeper understanding of the bonding and stability of the 3,6-Dichloropyridazin-4-ol molecule.
Table 3: Calculated Electronic Properties of 3,6-Dichloropyridazin-4-ol (Exemplary Data)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Advanced Research Applications of the Pyridazine Scaffold Derived from 3,6 Dichloropyridazin 4 Ol
Role in Organic Synthesis as Versatile Building Blocks and Intermediates
The structural attributes of 3,6-Dichloropyridazin-4-ol (B1294562) make it a highly versatile building block in organic synthesis. The presence of reactive chlorine atoms facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. ontosight.ai This adaptability is crucial for constructing larger, more complex molecular frameworks.
Pyridazine (B1198779) derivatives serve as key intermediates in the synthesis of complex polycyclic heterocyclic architectures. These intricate structures are of great interest in medicinal chemistry due to their potential biological activities. The pyridazine ring can be fused with other heterocyclic or carbocyclic rings to create novel molecular scaffolds. For instance, pyridazine derivatives are instrumental in constructing pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with promise in medicinal applications. mdpi.comdntb.gov.ua The synthesis of these complex structures often involves multi-step reaction sequences where the pyridazine core provides the initial framework for subsequent ring-forming reactions. nih.govmdpi.com A variety of synthetic strategies, including condensation and cyclization reactions, are employed to build these polycyclic systems, starting from functionalized pyridazines. mdpi.comnih.gov
| Fused Heterocycle System | Synthetic Precursor | Key Reaction Type | Reference |
| Pyrido[3,4-c]pyridazines | Pyridazine derivatives | Condensation/Cyclization | mdpi.com |
| Pyridazinotriazines | Hydrazinylpyridazine | Cyclization with various reagents | nih.gov |
| 1,2,3-Triazolo[4,5-d]pyridazines | 1,2,3-Triazole dicarbonyl species | Reaction with hydrazine (B178648) hydrate | mdpi.com |
In the field of drug discovery, the generation of chemical libraries containing diverse molecular structures is essential for identifying new lead compounds. The pyridazine scaffold is an attractive core for such libraries due to its favorable physicochemical properties, including its potential to form hydrogen bonds and its relatively low lipophilicity compared to a phenyl ring. nih.govresearchgate.net By systematically modifying the pyridazine ring with different substituents, researchers can create large collections of related compounds. liberty.edu These libraries are then screened for biological activity against various therapeutic targets. For example, libraries of pyridopyridazine (B8481360) analogs have been synthesized and evaluated for a range of biological activities, including their potential as enzyme inhibitors and receptor binders. mdpi.com The development of efficient synthetic routes to these libraries is an active area of research. nih.gov
Contributions to Materials Science and Optoelectronics
The electron-deficient nature of the pyridazine ring makes its derivatives promising candidates for applications in materials science, particularly in the field of optoelectronics. The ability to tune the electronic properties of these materials through chemical modification allows for the design of molecules with specific functions.
Pyridazine-based compounds have shown significant potential as organic semiconductors. liberty.eduliberty.edu Their electron-accepting properties make them suitable for use as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). rsc.org In OLEDs, efficient electron transport is crucial for achieving high performance, and pyridazine derivatives can be designed to have appropriate energy levels for this purpose. rsc.orgfrontiersin.org Furthermore, pyridazine-containing molecules are being explored as components in organic solar cells (OSCs), where they can function as acceptor materials in the active layer. nih.gov The performance of these devices is highly dependent on the molecular structure of the organic materials used, and the versatility of pyridazine chemistry allows for fine-tuning of these properties. acs.orgmdpi.comnih.gov
| Application | Role of Pyridazine Derivative | Key Property | Reference |
| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Material (ETM), Emitter, Host | Electron-deficient nature, tunable LUMO level | rsc.orgfrontiersin.orgmdpi.comrsc.org |
| Organic Solar Cells (OSCs) | Acceptor Material | Electron-accepting properties | nih.govmdpi.comnih.gov |
The pyridazine moiety, with its nitrogen atoms, can act as a binding site for metal ions. This property is being exploited in the development of polymeric sensors. By incorporating pyridazine or related nitrogen-containing heterocycles like bipyridine into polymer chains, materials can be created that exhibit a detectable response, such as a change in fluorescence, upon binding to a specific analyte. rsc.orgmdpi.com These sensors can be designed to be highly selective for certain metal ions, which is important for applications in environmental monitoring and biological sensing. mdpi.com The compartmentalization of these binding motifs within the polymer structure can enhance their sensing capabilities. rsc.org
Research into Pyridazine Derivatives as Potential Energetic Materials
The high nitrogen content of the pyridazine ring, combined with the potential for introducing energetic functional groups like nitro groups, makes pyridazine derivatives attractive targets in the search for new energetic materials. researchgate.netresearchgate.netamanote.com These materials are of interest for both military and civilian applications, and there is a continuous effort to develop new compounds with improved performance and safety characteristics. chemistry-chemists.com Researchers are synthesizing and characterizing novel pyridazine-based compounds to evaluate their energetic properties, such as detonation velocity and thermal stability. researchgate.netacs.org The goal is to create materials that are not only powerful but also less sensitive to accidental detonation. researchgate.netacs.org
| Compound Class | Key Features | Potential Application | Reference |
| Dinitropyridazine oxides | High nitrogen content, oxygen balance | High-performance explosives | researchgate.net |
| Tetrazolo[1,5-b]pyridazine derivatives | Excellent detonation performance, good thermal stability | Primary and secondary explosives | acs.org |
Application in Catalysis: Ligand Design for Transition Metal Complexes
The pyridazine scaffold, particularly when derived from functionalized precursors like 3,6-Dichloropyridazin-4-ol, presents significant opportunities in the design of ligands for transition metal complexes. The nitrogen atoms within the pyridazine ring act as effective coordination sites for metal ions, and the strategic placement of substituents allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This adaptability is crucial for developing catalysts with high efficiency and selectivity.
Formation of Fused-Ring Pyridazine Complexes
Research into pyridazine derivatives has led to the synthesis of complex, multi-ring systems capable of acting as sophisticated ligands. One synthetic pathway begins with a dichloropyridazine derivative, specifically ethyl 4,6-dichloropyridazine-3-carboxylate, which serves as a foundational block. researchgate.net Through a sequence of reactions including regioselective nucleophilic substitution, decarboxylation, and cyclocondensation with ammonia, a dihydroxypyridopyridazine core is formed. researchgate.net
This bicyclic system can be further functionalized. For instance, bromination can yield a trishalogenated pyridopyridazine derivative. The differing reactivity of the halogen substituents allows for sequential and selective modifications. Nucleophilic substitutions can be performed, followed by Suzuki arylation at the remaining halogenated position to build even more complex, polycyclic structures. researchgate.net These elaborate fused-ring systems have been investigated as scaffolds for kinase inhibitors, demonstrating the potential to create structurally precise ligands for metal-catalyzed reactions where the geometry of the complex is critical. researchgate.net
Synthesis and Characterization of Organometallic Pyridazyl Complexes
The synthesis of highly functionalized pyridazine ligands is often achieved through versatile chemical reactions like the inverse-electron-demand Diels-Alder reaction. researchgate.net This method allows for the combination of a 1,2,4,5-tetrazine, such as 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, with various alkynes to produce a range of substituted 3,6-di(2-pyridyl)pyridazines. researchgate.net These molecules are of particular interest due to their potent metal-coordinating capabilities. researchgate.net
The resulting pyridazine derivatives have been shown to self-assemble with transition metal ions like copper(I) and silver(I) to form highly ordered, grid-like [2 × 2] supramolecular structures. researchgate.net The characterization of these organometallic complexes is comprehensive, employing a variety of analytical techniques to confirm their structure and properties:
Infrared (IR) Spectroscopy: Used to identify the vibrational modes of the functional groups within the ligand and to observe shifts upon coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Various 2D NMR techniques are utilized to conclusively assign all proton and carbon signals in the ligand, confirming its synthesis before complexation. researchgate.net
This ability to create well-defined organometallic assemblies highlights the utility of the pyridazine scaffold in developing new materials and catalysts. researchgate.netmdpi.com
Exploration in Agrochemical Research as Synthetic Intermediates
3,6-Dichloropyridazin-4-ol and its related structures are valuable intermediates in the synthesis of active ingredients for the agrochemical industry. ontosight.ai The reactivity of the two chlorine atoms on the pyridazine ring allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. ontosight.ai This chemical versatility makes it a key building block for developing new herbicides, insecticides, and fungicides. ontosight.ai
The pyridazine core is a known toxophore found in several commercial herbicides. researchgate.net By using 3,6-Dichloropyridazin-4-ol as a starting material, chemists can systematically modify the molecule to create libraries of new compounds. These derivatives can then be screened for their biological activity against various weeds, pests, and plant pathogens. The antimicrobial properties of some pyridazine derivatives also make them suitable candidates for the development of novel pesticides.
Research Potential in Medicinal Chemistry (Scaffold Exploration)
The pyridazine ring is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 3,6-Dichloropyridazin-4-ol serve as a foundation for exploring new therapeutic agents, leveraging the ring system's ability to interact with biological macromolecules. ontosight.ai
Investigation of Molecular Target Interactions and Mechanisms of Action
The biological activity of pyridazine derivatives stems from their specific interactions with molecular targets within the body. smolecule.com Research has shown that these compounds can act as inhibitors of specific enzymes or as modulators of receptors involved in various disease pathways. For example, preliminary studies have suggested that certain pyridazine derivatives may inhibit cancer cell proliferation by engaging with enzymes or receptors critical to tumor growth. smolecule.com
A more specific example involves the development of tricyclic pyridopyridazine derivatives, which have been tested as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). researchgate.net HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in cancer immunotherapy. The synthesis of these complex molecules, starting from a dichloropyridazine precursor, showcases a clear path from a simple chemical building block to a potential therapeutic agent with a defined mechanism of action. researchgate.net
In Silico Screening and Drug-Likeness Prediction for Derivatives
In modern drug discovery, computational tools are essential for evaluating the potential of new chemical entities before their synthesis, saving significant time and resources. Pyridazine derivatives are frequently subjected to in silico screening to predict their drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Various computational techniques are applied to assess the viability of pyridazine derivatives as drug candidates. researchgate.net These methods provide valuable insights into the physicochemical properties that govern a molecule's behavior in a biological system. nih.govrsc.org Computer-aided drug design (CADD) and molecular modeling are used to evaluate potential activity and binding affinities toward biological targets. nih.govrsc.org
Key parameters and models used in the in silico evaluation of pyridazine derivatives are summarized below.
| Parameter / Rule | Description | Significance in Drug Discovery | Reference |
| CNS MPO Score | A multiparameter optimization score (ranging from 0.0 to 6.0) that evaluates a compound's suitability for being a Central Nervous System (CNS) drug based on six key physicochemical properties. | Helps to quickly identify compounds with desirable attributes for crossing the blood-brain barrier and acting on CNS targets. | researchgate.net |
| Golden Triangle Rule | A rule that helps predict if a compound is likely to have good metabolic stability and oral absorption by plotting its molecular weight against its lipophilicity (logD). | Guides the selection of compounds that are more likely to be orally bioavailable and survive metabolic processes. | researchgate.net |
| ADMET Prediction | In silico models that predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Crucial for early identification of potential liabilities, such as poor absorption, rapid metabolism, or toxicity, preventing costly failures in later stages. | nih.govrsc.org |
| Drug-Likeness Rules | A set of filters, including Lipinski's Rule of Five and Veber's rules, that assess whether a compound has physicochemical properties consistent with known orally active drugs. | Provides a rapid assessment of a compound's potential to be an orally bioavailable drug. | researchgate.netijrps.com |
| Bioactivity Score | Predictions based on a molecule's structure of its potential to interact with major drug target classes like GPCRs, ion channels, kinase inhibitors, and nuclear receptors. | Helps to prioritize compounds for screening against specific biological targets. | researchgate.net |
| 3D QSAR Pharmacophore | A 3D model that identifies the essential structural features (pharmacophore) required for a molecule to bind to a specific biological target. | Used to predict the activity of new compounds and guide the design of more potent derivatives. | nih.govrsc.org |
Studies on novel pyridazin-3-one derivatives have demonstrated promising results from these in silico analyses, showing optimal aqueous solubility, good predicted oral bioavailability, excellent intestinal absorption, and no inhibition of key cytochrome P450 enzymes. nih.govrsc.org Such computational validation provides a strong rationale for their synthesis and further in vitro and in vivo testing. nih.govrsc.org
Development of Enzyme Inhibitors based on the Pyridazine Core
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors. The inherent electronic properties and structural features of the pyridazine ring allow it to serve as a versatile template for developing compounds that can interact with various enzymatic targets. The substitution pattern on the pyridazine core can be readily modified, enabling fine-tuning of the pharmacological activity and pharmacokinetic properties of the resulting molecules. A common starting material for the synthesis of these derivatives is 3,6-dichloropyridazine (B152260), which can be derived from 3,6-dichloropyridazin-4-ol. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of diverse chemical libraries.
The development of enzyme inhibitors based on the pyridazine core has led to the discovery of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. Researchers have successfully designed pyridazine derivatives that target key enzymes involved in cell cycle regulation, signal transduction pathways, and microbial growth.
One notable area of research has been the development of pyridazine-based kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is often implicated in the development of cancer. The pyridazine scaffold has proven to be an effective framework for designing compounds that can compete with ATP for binding to the kinase active site. For instance, a series of 3,6-disubstituted pyridazines have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.comnih.gov These compounds have demonstrated potent inhibitory activity in the nanomolar range, highlighting the potential of the pyridazine core in developing novel anticancer agents. tandfonline.comnih.gov
Another important target for pyridazine-based inhibitors is the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress and has been implicated in various diseases, including cancer and inflammatory disorders. By employing scaffold hopping and hybridization strategies, researchers have designed novel 3,6-disubstituted pyridazine derivatives that exhibit significant inhibitory activity against JNK1. nih.govacs.org
Furthermore, the pyridazine core has been utilized to develop inhibitors for other classes of enzymes. For example, pyridazinone derivatives have been investigated as inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, suggesting their potential as antifungal agents. researchgate.net Additionally, certain pyridazine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. researchgate.netmdpi.com
The following interactive data table summarizes the research findings on some pyridazine derivatives and their enzyme inhibitory activities.
| Compound Series | Target Enzyme | Key Findings | IC50 Values |
| 3,6-Disubstituted Pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Demonstrated potent anti-proliferative action against human breast cancer cell lines. tandfonline.comnih.gov | 20.1 nM - 151 nM tandfonline.com |
| 3,6-Disubstituted Pyridazines | c-Jun N-terminal kinase 1 (JNK1) | Designed through scaffold hopping and hybridization, showing potential as anticancer agents. nih.govacs.org | Not explicitly stated in the provided text. |
| Imidazo[1,2-b]pyridazine Derivatives | Haspin Kinase | Optimized lead structures exhibited potent inhibitory activity. nih.gov | 6 nM - 100 nM nih.gov |
| Piperazinyl-pyridazinones | β-1,3-glucan synthase | Showed in vitro activity comparable or superior to existing antifungal agents. researchgate.net | Not explicitly stated in the provided text. |
| Pyridazinone Derivatives | Cyclooxygenase (COX-1 and COX-2) | In vitro inhibition assays demonstrated their potential as anti-inflammatory agents. researchgate.net | Not explicitly stated in the provided text. |
Future Research Directions and Unexplored Avenues for 3,6 Dichloropyridazin 4 Ol Dihydrate
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of pyridazine (B1198779) derivatives often involves multi-step procedures and the use of harsh reagents, which can have environmental drawbacks. bartleby.com Future research should prioritize the development of novel and sustainable synthetic routes to 3,6-Dichloropyridazin-4-ol (B1294562) and its derivatives.
One promising area is the exploration of green chemistry approaches. This could involve the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the preparation of other pyridazine compounds. organic-chemistry.org Furthermore, developing catalytic methods that avoid stoichiometric toxic reagents would be a significant advancement. Investigating one-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel, could also enhance the efficiency and sustainability of the synthetic process. organic-chemistry.org
Another avenue for future research is the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. The development of a continuous flow process for the synthesis of 3,6-Dichloropyridazin-4-ol dihydrate could be a significant step towards its large-scale and environmentally friendly production.
The following table summarizes potential sustainable synthetic approaches for pyridazine derivatives:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. | Optimization of reaction conditions for 3,6-Dichloropyridazin-4-ol synthesis. |
| Catalytic Methods | Use of non-stoichiometric, recyclable catalysts; reduced waste. | Development of novel catalysts for the chlorination and hydroxylation of the pyridazine ring. |
| One-Pot Synthesis | Increased efficiency, reduced solvent usage and purification steps. | Designing multi-step reaction sequences that can be performed in a single reactor. |
| Flow Chemistry | Enhanced safety, better control over reaction parameters, scalability. | Development and optimization of a continuous flow process for the target compound. |
Advanced Structural and Spectroscopic Characterization of Polymorphs and Solvates
The solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism) and the presence of solvent molecules (solvates), can significantly impact its stability, solubility, and bioavailability. europeanpharmaceuticalreview.com For this compound, a thorough investigation of its solid-state landscape is a critical area for future research.
A primary focus should be the comprehensive identification and characterization of its potential polymorphs and other solvates . This can be achieved through systematic screening using various crystallization techniques. Advanced characterization methods will be crucial in this endeavor. Single-crystal X-ray diffraction can provide unambiguous determination of the crystal structure, including the arrangement of the molecules and the hydrogen bonding networks involving the water molecules of hydration. mdpi.comresearchgate.net
Solid-state NMR (ssNMR) spectroscopy is another powerful tool for characterizing different solid forms, especially for distinguishing between polymorphs that may have very similar powder X-ray diffraction patterns. europeanpharmaceuticalreview.comacs.orgacs.org Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) can provide detailed information about the local environment of the atoms within the crystal lattice. nih.gov
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal behavior of the dihydrate, including its dehydration process and the thermal stability of any identified polymorphs. nih.govresearchgate.netyoutube.com
Computational crystal structure prediction is an emerging field that can complement experimental studies. mdpi.comresearchgate.net By using computational models, it may be possible to predict the most stable crystal structures of 3,6-Dichloropyridazin-4-ol, including its anhydrous and various hydrated forms, guiding the experimental search for these forms. mdpi.comresearchgate.net
| Characterization Technique | Information Gained | Future Research Goal |
| Single-Crystal X-ray Diffraction | Unambiguous crystal structure, molecular conformation, hydrogen bonding. | Obtain crystal structures of different polymorphs and solvates. |
| Solid-State NMR (ssNMR) | Local atomic environments, differentiation of polymorphs. | Characterize and distinguish between different solid forms. europeanpharmaceuticalreview.com |
| Thermal Analysis (DSC, TGA) | Dehydration behavior, thermal stability, phase transitions. | Understand the thermal properties of the dihydrate and other forms. nih.govresearchgate.net |
| Computational Modeling | Prediction of stable crystal structures. | Guide experimental screening for new polymorphs and solvates. mdpi.comresearchgate.net |
Deepening Mechanistic Understanding of Complex Chemical Transformations
The two chlorine atoms on the pyridazine ring of 3,6-Dichloropyridazin-4-ol are susceptible to nucleophilic aromatic substitution , making it a versatile intermediate for the synthesis of a wide array of derivatives. blumberginstitute.org A deeper mechanistic understanding of these transformations is crucial for optimizing reaction conditions and designing novel synthetic strategies.
Future research should employ a combination of experimental and computational methods to elucidate the reaction mechanisms. Kinetic studies can provide valuable information about the reaction rates and the factors that influence them, such as solvent, temperature, and the nature of the nucleophile.
In-situ spectroscopic monitoring , using techniques like ReactIR (FTIR), Raman spectroscopy, or NMR, can allow for the real-time observation of reactants, intermediates, and products, providing a detailed picture of the reaction progress. spectroscopyonline.comresearchgate.netacs.org This can be particularly useful for identifying transient intermediates and understanding complex reaction pathways.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the regioselectivity of nucleophilic substitution reactions. mdpi.comgsconlinepress.comgsconlinepress.comresearchgate.net Such studies can provide insights into the electronic structure of the molecule and the transition states involved in its reactions.
| Investigation Method | Mechanistic Insight | Future Research Application |
| Kinetic Studies | Reaction rates, influence of reaction parameters. | Optimization of reaction conditions for the synthesis of derivatives. |
| In-situ Spectroscopy | Real-time monitoring of reaction species, identification of intermediates. | Elucidation of complex reaction pathways. spectroscopyonline.comacs.org |
| Computational Chemistry (DFT) | Modeling of reaction pathways, calculation of activation energies, prediction of regioselectivity. | Rational design of new reactions and prediction of their outcomes. gsconlinepress.comgsconlinepress.comresearchgate.net |
Exploration of Emerging Applications in Interdisciplinary Fields
The pyridazine and pyridazinone scaffolds are present in a wide range of biologically active compounds and functional materials. benthamdirect.comeurekalert.orgresearchgate.net Future research on this compound should focus on exploring its potential in various interdisciplinary fields by using it as a building block to create novel molecules with desired properties.
In medicinal chemistry , the pyridazine ring is considered a "privileged structure" and a useful bioisostere for other aromatic rings like phenyl or pyridine (B92270). blumberginstitute.orgfrontiersin.orgresearchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com Derivatives of 3,6-Dichloropyridazin-4-ol could be designed and synthesized as potential therapeutic agents. For instance, by replacing the chlorine atoms with various amine, ether, or thioether functionalities, it may be possible to develop new compounds with anticancer, anti-inflammatory, or antimicrobial activities. benthamdirect.comeurekalert.orgnih.gov The pyridazinone core has also been investigated for its potential in treating cardiovascular and central nervous system disorders. benthamdirect.com
In agrochemicals , pyridazine derivatives have been successfully developed as herbicides and insecticides. nih.gov Future research could focus on the synthesis of novel derivatives of 3,6-Dichloropyridazin-4-ol and the evaluation of their herbicidal, fungicidal, or insecticidal properties.
In materials science , the pyridazine ring has been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and energetic materials. rsc.orgacs.orgnih.govmdpi.comnih.govresearchgate.net The electron-deficient nature of the pyridazine ring makes it an interesting component for creating materials with specific electronic and optical properties. rsc.orgnih.gov Future work could explore the synthesis of polymers or supramolecular assemblies incorporating the 3,6-disubstituted-4-hydroxypyridazine core to develop new functional materials. rsc.org For example, pyridazine derivatives have been shown to act as fluorescent sensors for metal ions and acids. acs.orgnih.govmdpi.comrsc.org
| Field of Application | Potential Role of 3,6-Dichloropyridazin-4-ol Derivatives | Future Research Focus |
| Medicinal Chemistry | Scaffolds for novel therapeutic agents. | Design and synthesis of derivatives with potential anticancer, anti-inflammatory, or antimicrobial activity. benthamdirect.comeurekalert.org |
| Agrochemicals | Active ingredients in herbicides, fungicides, or insecticides. | Synthesis and biological evaluation of new agrochemical candidates. nih.gov |
| Materials Science | Components of functional materials like OLEDs, sensors, or polymers. | Development of novel materials with specific electronic, optical, or self-assembly properties. rsc.orgacs.orgnih.govmdpi.comnih.govrsc.org |
Q & A
Q. What are the recommended methods for synthesizing and purifying 3,6-Dichloropyridazin-4-ol dihydrate?
Methodological Answer: Synthesis typically involves halogenation or substitution reactions starting from pyridazine derivatives. For purification, recrystallization from aqueous solutions under controlled pH (e.g., pH = 4) and temperature (e.g., ambient to 160°C) is critical to stabilize the dihydrate form . Inert atmospheres (e.g., nitrogen) may be required during intermediate steps to prevent oxidation or hydrolysis .
Q. How can researchers characterize the structural and thermal properties of this compound?
Methodological Answer:
- Structural Analysis: Use X-ray powder diffraction (XRPD) to confirm crystallinity and hydrate stoichiometry .
- Thermal Stability: Thermogravimetric analysis (TGA) can quantify water loss upon heating (e.g., ~160°C for dehydration to monohydrate) .
- Spectroscopy: H/C NMR and IR spectroscopy verify functional groups (e.g., hydroxyl, pyridazine ring) .
Q. What experimental conditions ensure the stability of this compound during storage?
Methodological Answer: Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydration/dehydration cycles. Monitor humidity (<40% RH) and avoid prolonged exposure to light, as chlorinated heterocycles may undergo photodegradation .
Advanced Research Questions
Q. How does the dihydrate form influence nucleophilic substitution reactions at the 3- and 6-chloro positions?
Methodological Answer: The dihydrate’s water molecules may act as hydrogen-bond donors, stabilizing transition states during substitution. Kinetic studies using amines or thiols as nucleophiles in polar aprotic solvents (e.g., DMF) can reveal reaction mechanisms. Compare reactivity with anhydrous analogs to isolate hydration effects .
Q. What strategies optimize multi-step syntheses involving this compound as a precursor?
Methodological Answer:
- Protective Groups: Temporarily mask the hydroxyl group (e.g., silylation) to prevent side reactions during subsequent steps.
- Solvent Selection: Use tetrahydrofuran (THF) or ethyl acetate for solubility without disrupting the hydrate structure .
- Stepwise Monitoring: LC-MS or in situ FTIR tracks intermediate formation and hydration state .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
Methodological Answer:
- Cross-Validation: Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination).
- Analytical Triangulation: Combine XRPD (to confirm phase purity), elemental analysis (for stoichiometry), and Karl Fischer titration (for water content) .
Q. What advanced techniques differentiate between hydrate polymorphs or solvates of 3,6-Dichloropyridazin-4-ol?
Methodological Answer:
- Variable-Temperature XRPD: Identifies structural changes during dehydration.
- Dynamic Vapor Sorption (DVS): Measures humidity-dependent phase transitions.
- Solid-State NMR: Probes hydrogen-bonding networks and lattice water mobility .
Q. How can mechanistic studies elucidate the role of the pyridazine ring in catalytic or biological systems?
Methodological Answer:
- Isotopic Labeling: Introduce N or H at specific positions to track bonding interactions via NMR or mass spectrometry.
- Computational Modeling: DFT calculations predict electron density distribution and reactive sites for hypothesis-driven experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
